

# A Comparative Analysis of the Boiling Points of Dodecane Isomers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *3-Ethyl-2,2,3-trimethylheptane*

Cat. No.: *B14536419*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the boiling points of various isomers of dodecane ( $C_{12}H_{26}$ ). Understanding the boiling point variations among isomers is crucial for processes such as purification, solvent selection, and formulation in research and pharmaceutical development. The data presented is supported by established experimental protocols and theoretical principles.

## Introduction

Dodecane is a saturated hydrocarbon with the chemical formula  $C_{12}H_{26}$  and exists in 355 structural isomers.<sup>[1]</sup> The arrangement of carbon atoms, specifically the degree and type of branching, significantly influences the physical properties of these isomers, most notably their boiling points. This variation is primarily attributed to the differences in the strength of intermolecular van der Waals forces.

Generally, for a given molecular weight, a more linear or less branched alkane will exhibit a higher boiling point. This is because the elongated shape of straight-chain alkanes allows for a larger surface area of contact between molecules, leading to stronger van der Waals forces. Conversely, increased branching results in more compact, spherical molecular shapes. This reduced surface area diminishes the effectiveness of intermolecular attractions, consequently lowering the boiling point.

# Data Presentation: Boiling Points of Selected Dodecane Isomers

The following table summarizes the boiling points of n-dodecane and a selection of its branched isomers. The data illustrates the trend of decreasing boiling point with increased branching and also shows how the position of the branches can influence this physical property.

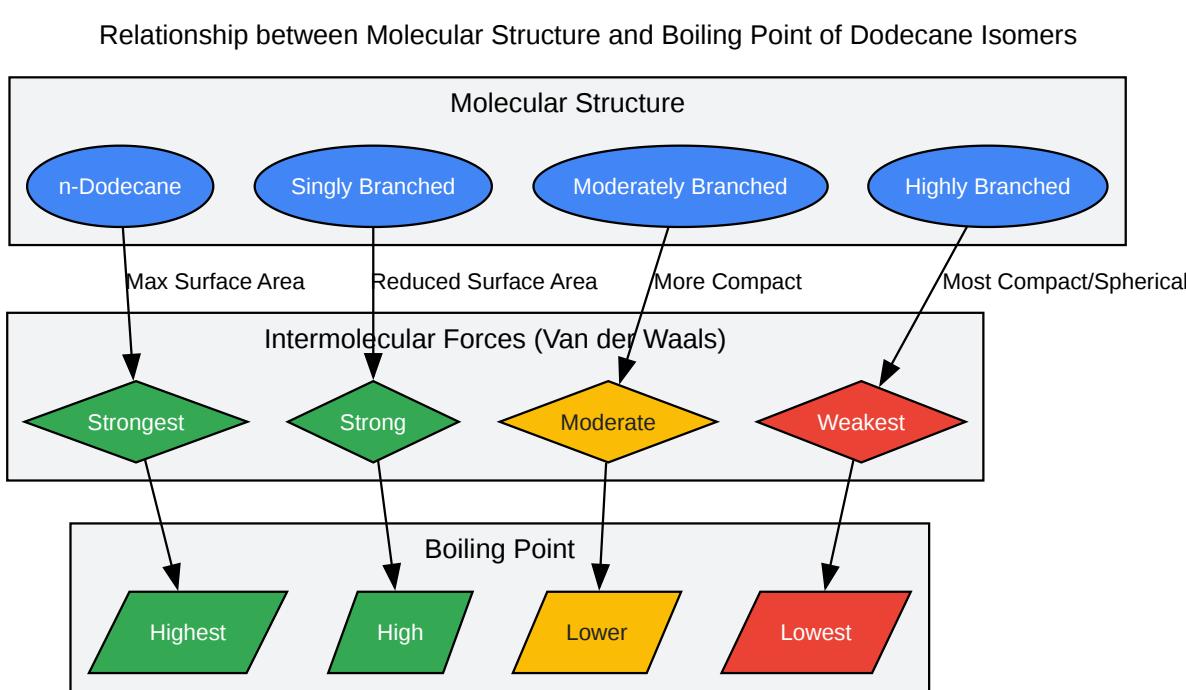
| Isomer Name                  | Boiling Point (°C) |
|------------------------------|--------------------|
| n-Dodecane                   | 216.3              |
| 2-Methylundecane             | 210[2]             |
| 3-Methylundecane             | 210.8              |
| 2,2-Dimethyldecane           | 201[3]             |
| 2,4-Dimethyldecane           | 200.4[4]           |
| 2,3-Dimethylnonane           | 186.9              |
| 2,2,3-Trimethylnonane        | 202[5]             |
| 2,3,4-Trimethylnonane        | 200[6]             |
| 2,4,6-Trimethylnonane        | 193.323[7]         |
| 3,3,4-Trimethylnonane        | 202[8]             |
| 3,3,5-Trimethylnonane        | 190[9]             |
| 2,5,8-Trimethylnonane        | 190[10]            |
| 3,5,6-Trimethylnonane        | 197[11]            |
| 2,2,4,4-Tetramethyloctane    | 191.8[12]          |
| 2,2,4,6,6-Pentamethylheptane | 177.65[13]         |
| 2,2,4,4,6-Pentamethylheptane | 184[14]            |

Note: Boiling points can vary slightly depending on the experimental conditions and data source. The values presented are representative figures.

## Experimental Protocols

The determination of boiling points is a fundamental experimental procedure in chemistry. Several standardized and laboratory methods are employed to obtain accurate measurements.

### Standardized Methods:


- ASTM D86: This is a standard test method for the distillation of petroleum products at atmospheric pressure. It is widely used in the petroleum industry to determine the boiling range characteristics of fuels and other distillates. The method involves distilling a 100-mL sample under controlled conditions.
- OECD Guideline 103: This guideline describes several methods for determining the boiling point of chemical substances, including ebulliometry, dynamic vapor pressure methods, and distillation methods. These methods are internationally recognized for regulatory purposes.

### Common Laboratory Methods:

- Distillation Method: A simple or fractional distillation apparatus is set up. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure (the point at which the liquid boils and its vapor condenses) is recorded as the boiling point.
- Thiele Tube Method: This is a convenient micro-method for determining the boiling point of a small amount of liquid. A small sample is heated in a tube along with an inverted capillary tube. As the liquid is heated, air escapes from the capillary tube. When the heating is stopped, the liquid will be drawn into the capillary tube at the boiling point.
- Reflux Method: The sample is heated to its boiling point in a flask equipped with a reflux condenser. A thermometer is placed in the vapor phase above the liquid to measure the temperature of the condensing vapor, which corresponds to the boiling point at the given atmospheric pressure.

## Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of dodecane isomers and their resulting boiling points.



[Click to download full resolution via product page](#)

Caption: Molecular structure's effect on boiling point.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [guidechem.com](http://guidechem.com) [guidechem.com]
- 2. 2-methylundecane [[chemister.ru](http://chemister.ru)]
- 3. Dimethyldecane, 2,2- CAS#: 17302-37-3 [[m.chemicalbook.com](http://m.chemicalbook.com)]

- 4. Page loading... [wap.guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. 2,3,4-trimethylnonane [chemicalbook.com]
- 7. 2,4,6-trimethylnonane | 62184-10-5 [chemnet.com]
- 8. 3,3,4-trimethylnonane [chemicalbook.com]
- 9. 3,3,5-trimethylnonane [chemicalbook.com]
- 10. 2,5,8-trimethylnonane [stenutz.eu]
- 11. chembk.com [chembk.com]
- 12. Buy 2,2,4,4-Tetramethyloctane (EVT-370058) | 62183-79-3 [evitachem.com]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. 2,2,4,4,6-Pentamethylheptane(62199-62-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Boiling Points of Dodecane Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14536419#comparison-of-boiling-points-of-dodecane-isomers\]](https://www.benchchem.com/product/b14536419#comparison-of-boiling-points-of-dodecane-isomers)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)